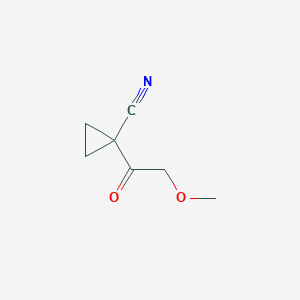![molecular formula C9H7N3O3 B3083344 4-Methyl-3-oxo-3,4-dihydropyrido[2,3-b]pyrazine-2-carboxylic acid CAS No. 114163-38-1](/img/structure/B3083344.png)
4-Methyl-3-oxo-3,4-dihydropyrido[2,3-b]pyrazine-2-carboxylic acid
描述
“4-Methyl-3-oxo-3,4-dihydropyrido[2,3-b]pyrazine-2-carboxylic acid” is a chemical compound that belongs to the pyrido[2,3-b]pyrazine family . This family of compounds is known for their high photoluminescence quantum efficiency (PLQY) and simple molecular structure, making them crucial for cost-effective multicolor display applications .
Synthesis Analysis
The synthesis of pyrido[2,3-b]pyrazine derivatives has been achieved through various methods. One approach involves the condensation of 2-acetaminonicotinic acid and a primary amine . Another method involves the reaction of 2-aminonicotinic acid with acetic acid and a primary amine .科学研究应用
4-Methyl-3-oxo-3,4-dihydropyrido[2,3-b]pyrazine-2-carboxylic acid has been studied for its potential pharmacological and therapeutic applications. It has been found to act as an agonist of the G-protein coupled receptor GPR40, which is involved in the regulation of glucose metabolism. This compound has also been studied for its potential to modulate the activity of other G-protein coupled receptors, including those involved in inflammation, pain, and the immune response. Furthermore, this compound has been found to possess antioxidant and anti-inflammatory properties, making it a potential therapeutic agent for the treatment of conditions such as arthritis and inflammatory bowel disease.
作用机制
4-Methyl-3-oxo-3,4-dihydropyrido[2,3-b]pyrazine-2-carboxylic acid has been found to act as an agonist of the G-protein coupled receptor GPR40. This receptor is involved in the regulation of glucose metabolism, and its activation by this compound has been found to lead to increased glucose uptake and decreased hepatic glucose production. In addition, this compound has been found to modulate the activity of other G-protein coupled receptors, including those involved in inflammation, pain, and the immune response.
Biochemical and Physiological Effects
This compound has been found to possess a variety of biochemical and physiological effects. In animal studies, this compound has been found to reduce inflammation and oxidative stress, as well as to possess anti-cancer and anti-diabetic effects. In addition, this compound has been found to possess analgesic, anti-inflammatory, and anti-allergic properties. Furthermore, this compound has been found to possess neuroprotective and cardioprotective effects.
实验室实验的优点和局限性
4-Methyl-3-oxo-3,4-dihydropyrido[2,3-b]pyrazine-2-carboxylic acid is a relatively simple and efficient compound to synthesize, making it suitable for use in laboratory experiments. Furthermore, this compound has been found to possess a variety of pharmacological and therapeutic properties, making it a potential therapeutic agent for the treatment of a variety of conditions. However, this compound has not yet been approved for clinical use, and further research is needed to fully understand its potential therapeutic applications.
未来方向
Given its potential pharmacological and therapeutic applications, there are many potential future directions for 4-Methyl-3-oxo-3,4-dihydropyrido[2,3-b]pyrazine-2-carboxylic acid research. These include the development of more efficient synthesis methods, the exploration of its potential to modulate other G-protein coupled receptors, further studies into its biochemical and physiological effects, and clinical trials to evaluate its safety and efficacy. Additionally, further research into the potential applications of this compound in laboratory experiments is needed.
属性
IUPAC Name |
4-methyl-3-oxopyrido[2,3-b]pyrazine-2-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7N3O3/c1-12-7-5(3-2-4-10-7)11-6(8(12)13)9(14)15/h2-4H,1H3,(H,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCHXDXMLMSXDBQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=CC=N2)N=C(C1=O)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![8-Tert-butyl 2-methyl 3-oxo-8-azabicyclo[3.2.1]octane-2,8-dicarboxylate](/img/structure/B3083288.png)





![3-(3-(Tert-butyl)-4-hydroxy-5-(5-methoxy-2H-benzo[D][1,2,3]triazol-2-YL)phenoxy)propyl methacrylate](/img/structure/B3083349.png)
![2-(3-(Tert-butyl)-4-hydroxy-5-(5-methoxy-2H-benzo[D][1,2,3]triazol-2-YL)phenoxy)ethyl methacrylate](/img/structure/B3083351.png)



![4,4-Dimethyl-1-[2-(trifluoromethoxy)phenyl]-1,4-dihydropyrimidine-2-thiol](/img/structure/B3083384.png)